5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18635659
InChI: InChI=1S/C16H14N2O3/c1-10-14-12(7-8-17-14)13(16(19)20)15(18-10)21-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC18635659

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid -

Specification

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
IUPAC Name 7-methyl-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C16H14N2O3/c1-10-14-12(7-8-17-14)13(16(19)20)15(18-10)21-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3,(H,19,20)
Standard InChI Key YIQRNBAFWSERHI-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C(=N1)OCC3=CC=CC=C3)C(=O)O)C=CN2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1H-pyrrolo[2,3-c]pyridine scaffold, where the pyrrole ring is fused to the pyridine ring at positions 2 and 3. Key substituents include:

  • A benzyloxy group at position 5, contributing to lipophilicity and receptor binding .

  • A methyl group at position 7, enhancing metabolic stability.

  • A carboxylic acid at position 4, enabling salt formation and solubility modulation .

The IUPAC name, 7-methyl-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, reflects this substitution pattern. Its canonical SMILES string, CC1=C2C(=C(C(=N1)OCC3=CC=CC=C3)C(=O)O)C=CN2, and InChIKey, YIQRNBAFWSERHI-UHFFFAOYSA-N, provide unambiguous structural identifiers .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight282.29 g/mol
Density1.3–1.4 g/cm³ (estimated)
LogP (Partition Coefficient)2.1 (predicted)
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors5

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols for this specific compound are proprietary, analogous pyrrolopyridine derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Starting from substituted pyridines and pyrrole precursors, often using palladium-catalyzed cross-coupling .

  • Functional Group Modifications: Introducing benzyloxy and methyl groups via nucleophilic aromatic substitution or alkylation .

  • Carboxylic Acid Installation: Hydrolysis of ester intermediates or direct carboxylation .

For example, a related compound, 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, was synthesized using bromination and methoxylation steps, yielding a melting point of 174–175°C .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity. For instance, the benzyloxy group’s aromatic protons resonate at δ 7.2–7.4 ppm.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 282.29.

  • Infrared Spectroscopy (IR): Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) confirm the carboxylic acid and benzyloxy groups.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Benzyloxy Group: Enhances hydrophobic interactions with FGFR’s ATP-binding pocket .

  • Methyl Substituent: Reduces off-target toxicity by limiting metabolic oxidation.

  • Carboxylic Acid: Improves water solubility and enables salt formation for formulation .

Future Directions

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) in vivo.

  • Toxicity Profiling: Evaluating hepatotoxicity and cardiotoxicity in animal models.

  • Combination Therapies: Pairing with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance efficacy .

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